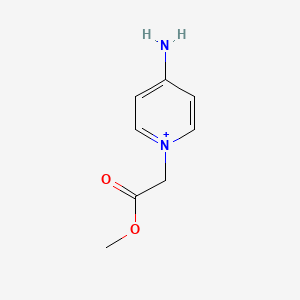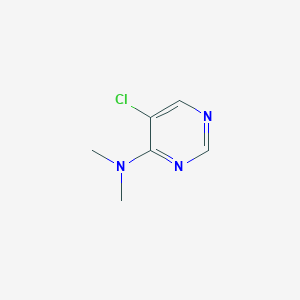![molecular formula C28H24O10 B13013024 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the anthracene and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
化学反应分析
Types of Reactions
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
科学研究应用
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3-(2-carboxyethyl)-7-chloro-1H-indole-2,4-dicarboxylic acid: Similar in structure but contains an indole moiety instead of anthracene.
3,3’-(anthracene-9,10-diyl)dipropanoic acid: Shares the anthracene core but lacks the spiro structure.
Uniqueness
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C28H24O10 |
|---|---|
分子量 |
521.5 g/mol |
IUPAC 名称 |
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid |
InChI |
InChI=1S/C27H22O8.CH2O2/c28-22-12-16-9-17-13-23(29)15(6-8-25(32)33)11-21(17)27(20(16)10-14(22)5-7-24(30)31)19-4-2-1-3-18(19)26(34)35-27;2-1-3/h1-4,10-13,28-29H,5-9H2,(H,30,31)(H,32,33);1H,(H,2,3)/i;1D |
InChI 键 |
SBDPBKUJVXZELX-DIYDOPDJSA-N |
手性 SMILES |
[2H]C(=O)O.C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O |
规范 SMILES |
C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
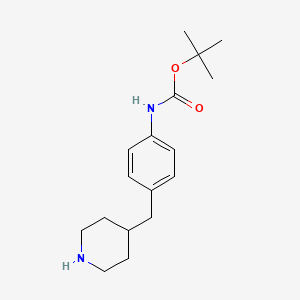
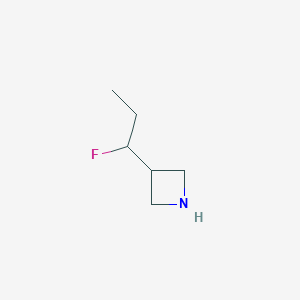
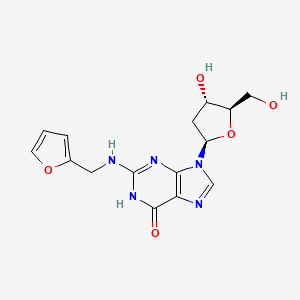
![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)
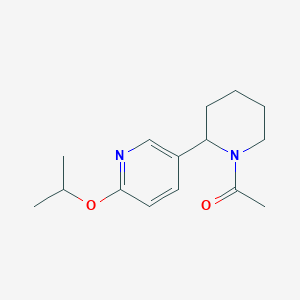
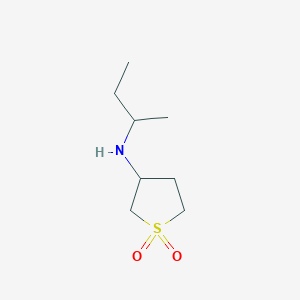
![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
